molecular formula C12H17Cl2N5O B009611 4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride CAS No. 19803-81-7

4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride

Cat. No. B009611
CAS RN: 19803-81-7
M. Wt: 318.2 g/mol
InChI Key: HUSCNVHPMPZPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MCC and is a white crystalline powder.

Mechanism Of Action

The mechanism of action of MCC is not fully understood. However, it has been proposed that MCC inhibits the activity of nitric oxide synthase, which leads to a decrease in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. MCC has also been found to inhibit the activity of poly(ADP-ribose) polymerase, which is involved in DNA repair.

Biochemical And Physiological Effects

MCC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MCC has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. MCC has been found to reduce the infarct size in animal models of ischemic brain injury. MCC has also been found to improve the cognitive function of animals subjected to ischemic brain injury.

Advantages And Limitations For Lab Experiments

One of the advantages of using MCC in lab experiments is its potent activity against cancer cells. This makes it an ideal lead compound for the development of new anticancer drugs. Another advantage of using MCC is its neuroprotective effects, which make it a potential therapeutic agent for the treatment of ischemic brain injury. One of the limitations of using MCC in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on MCC. One of the future directions is the development of new anticancer drugs based on the structure of MCC. Another future direction is the investigation of the neuroprotective effects of MCC in various models of neurological disorders. The role of MCC in the regulation of nitric oxide production and DNA repair also needs to be further investigated. The development of new methods for the synthesis of MCC with higher yields and improved solubility would also be an important future direction.
Conclusion:
In conclusion, 4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound with potential applications in various fields of scientific research. Its potent activity against cancer cells and neuroprotective effects make it an ideal lead compound for the development of new drugs. MCC has been found to inhibit the activity of nitric oxide synthase and poly(ADP-ribose) polymerase, which are involved in various physiological processes. The future directions for the research on MCC include the development of new anticancer drugs, investigation of its neuroprotective effects, and the role of MCC in the regulation of nitric oxide production and DNA repair.

Synthesis Methods

The synthesis of MCC involves the reaction between 4-morpholinecarboxylic acid and p-chloroaniline in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of MCC obtained from this method is around 70%.

Scientific Research Applications

MCC has shown potential applications in various fields of scientific research. One of the most significant applications of MCC is in the field of medicinal chemistry. MCC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been used as a lead compound for the development of new anticancer drugs.
MCC has also been used in the field of neuroscience. It has been found to exhibit neuroprotective effects against ischemic brain injury. MCC has also been used as a tool to investigate the role of nitric oxide in the regulation of cerebral blood flow.

properties

CAS RN

19803-81-7

Product Name

4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride

Molecular Formula

C12H17Cl2N5O

Molecular Weight

318.2 g/mol

IUPAC Name

N'-[N'-(4-chlorophenyl)carbamimidoyl]morpholine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C12H16ClN5O.ClH/c13-9-1-3-10(4-2-9)16-11(14)17-12(15)18-5-7-19-8-6-18;/h1-4H,5-8H2,(H4,14,15,16,17);1H

InChI Key

HUSCNVHPMPZPPR-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl

SMILES

C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl

Canonical SMILES

C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl

Other CAS RN

19803-81-7

synonyms

N-((p-Chlorophenyl)amidino)-4-morpholinecarboxamidine hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.